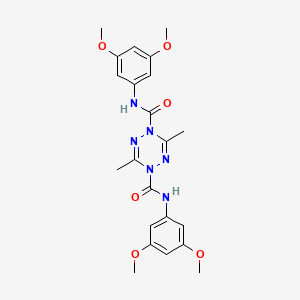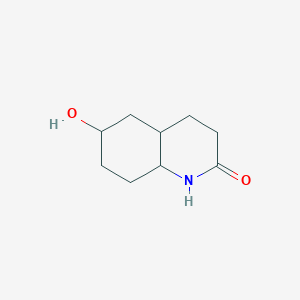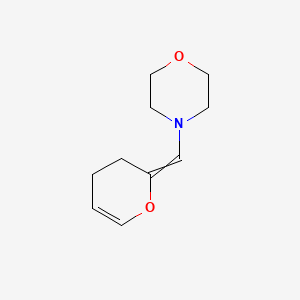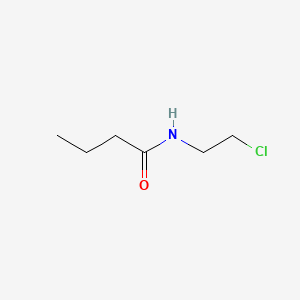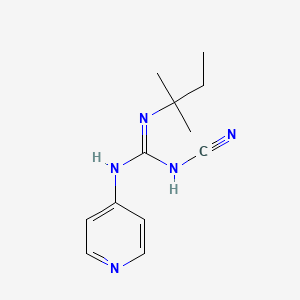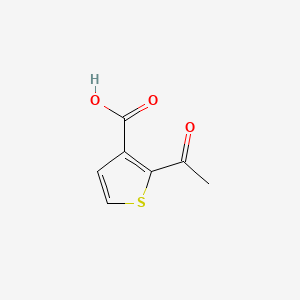
2-acetylthiophene-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetylthiophene-3-carboxylic acid is an organosulfur compound with the molecular formula C7H6O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylthiophene-3-carboxylic acid typically involves the acetylation of thiophene derivatives. One common method is the reaction of thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as stannic chloride (SnCl4). This reaction yields 2-acetylthiophene, which can then be further carboxylated to produce this compound .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in the industrial synthesis of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene sulfoxides, while reduction can produce thiophene alcohols .
Applications De Recherche Scientifique
2-Acetylthiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 2-acetylthiophene-3-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
- Thiophene-2-carboxylic acid
- Thiophene-2-acetic acid
- 2-Acetylthiophene
Comparison: 2-Acetylthiophene-3-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the thiophene ring.
Propriétés
Numéro CAS |
30006-04-3 |
|---|---|
Formule moléculaire |
C7H6O3S |
Poids moléculaire |
170.19 g/mol |
Nom IUPAC |
2-acetylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H6O3S/c1-4(8)6-5(7(9)10)2-3-11-6/h2-3H,1H3,(H,9,10) |
Clé InChI |
RXSKHZBYERBZRY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CS1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


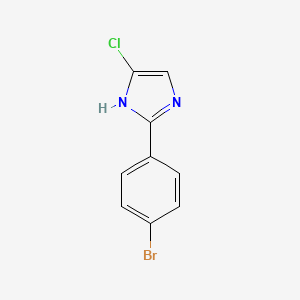

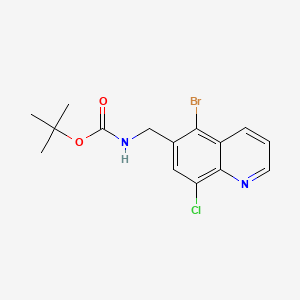


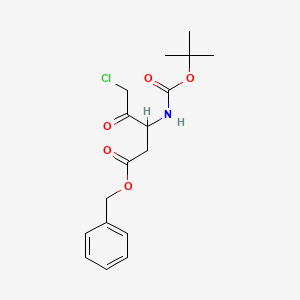
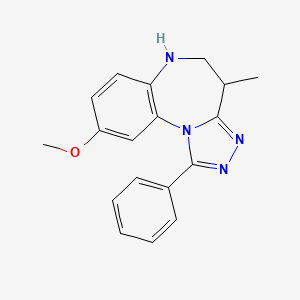
![2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine](/img/structure/B13941609.png)
